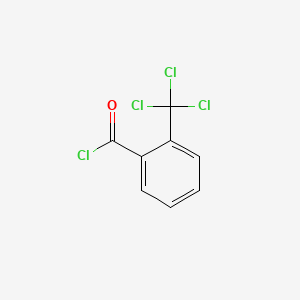

(Trichloromethyl)benzoyl chloride

Cat. No. B8695975

Key on ui cas rn:

52382-30-6

M. Wt: 257.9 g/mol

InChI Key: LJMNEQZBOODJQR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04305889

Procedure details

Five g (0.032 mole) of o-toluic chloride was dissolved in 150 ml of carbon tetrachloride and reaction was carried by passing dry chlorine into the solution under irradiation with an ultraviolet lamp while refluxing carbon tetrachloride. From the reaction mass an amount thereof necessary for gas chromatographic analysis was occasionally withdrawn to examine the change of the peak of α,α-dichloro-o-toluic chloride by comparing with an authentic sample, the introduction of chlorine was stopped after the peak was disappeared. Part of the oily matter obtained by reduced pressure distillation for removal of carbon tetrachloride was withdrawn, and on analyzing it by gas chromatography it was possible to ascertain that 1,1,3,3-tetrachloro-1,3-dihydroisobenzofuran and α,α,α-trichloro-o-toluic chloride was formed in a mixed ratio by weight of about 6:4, yield 6.6 g (chlorination yield 80%).

Yield

80%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(C)[C:2]([C:7]([Cl:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1.ClCl.[C:13]([Cl:17])(Cl)([Cl:15])[Cl:14]>>[Cl:14][C:13]([Cl:17])([Cl:15])[C:1]1[C:2]([C:7]([Cl:9])=[O:8])=[CH:3][CH:4]=[CH:5][CH:6]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.032 mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(=CC=CC1)C(=O)Cl)C

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

under irradiation with an ultraviolet lamp

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

From the reaction mass an amount thereof necessary for gas chromatographic analysis was occasionally withdrawn

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Part of the oily matter obtained by reduced pressure distillation for removal of carbon tetrachloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was withdrawn

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(C=1C(=CC=CC1)C(=O)Cl)(Cl)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 80% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |